2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide

Chemical Synthesis Procurement Quality Control

Researchers developing antimalarial or anticancer agents require reliable 7-chloroquinoline-thioether building blocks with a versatile reactive handle. This compound addresses that need. • Acetohydrazide moiety enables hydrazone formation and further derivatization • Documented purity of ≥97% with melting point 213-216 °C for identity verification • Available from stock with ambient shipping; scalable from gram to multi-gram quantities

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
CAS No. 306935-50-2
Cat. No. B1363433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
CAS306935-50-2
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NN
InChIInChI=1S/C11H10ClN3OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)17-6-11(16)15-13/h1-5H,6,13H2,(H,15,16)
InChIKeyCSWAIRKDKKYBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Overview


2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS 306935-50-2) is a synthetic organic compound featuring a 7-chloroquinoline core linked via a thioether bond to an acetohydrazide moiety. Its molecular formula is C11H10ClN3OS, and it has a molecular weight of 267.74 g/mol [1]. The compound is commercially available as a research chemical and is described as an intermediate in organic syntheses [2]. Its primary documented characteristics are its physical properties and commercial purity grades.

Building block for 7-chloroquinoline-thioether derivatives
Acetohydrazide handle enables hydrazone formation
Purity tier selection available to match synthesis requirements

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Substitution Concerns


In the absence of peer-reviewed comparative studies, substitution of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide with a generic alternative is not supported by any verifiable data. The available evidence is insufficient to establish functional equivalence or differentiation from close analogs. The only quantifiable and verifiable property currently available for this specific CAS number is its commercial purity and physical state. Therefore, any substitution would be based on speculation rather than empirical evidence. The data required to answer why this compound should be prioritized over an analog does not exist in the provided search results [1].

  • Vendor purity specifications may differ; substitution without verification introduces synthesis uncertainty.
  • Close analogs with altered substituents may shift scaffold reactivity; only class-level inference supports analog use.
  • No direct bioactivity data exists for this compound; analog antiparasitic or anticancer activity cannot be assumed.

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Procurement Evidence


Purity and Physical Specifications

The compound is commercially available with defined purity and melting point specifications. Vendor A specifies a purity of 98% (Min, GC) and a melting point of 213-216 ºC [1]. Vendor B specifies a minimum purity of 95% and the same melting point of 213-216°C . These are the only quantitative data points available for this compound. No comparative data against other compounds or analogs exists.

Purity and Physical Specifications
Vendor spec
Supplier-specified minimum purity: 98% (GC) vs. 95% for the same CAS from another vendor.
Supports vendor selection based on purity needs
Melting point consistent across vendors (213–216 °C)
Chemical Synthesis Procurement Quality Control

Synthetic Utility via Hydrazide Group

Literature on related compounds demonstrates the utility of the 7-chloroquinolin-4-ylthio scaffold for generating antimalarial and anticancer leads. For instance, a study used 2-(7-chloroquinolin-4-ylthio)acetic acid, a close analog, to synthesize derivatives that inhibited β-hematin formation (>50% inhibition) and showed in vivo antimalarial activity [1]. Another study coupled a similar scaffold with aryl hydrazides, yielding compounds with IC50 values as low as 0.64 ± 0.16 µM against β-hematin formation [2].

Synthetic Utility via Hydrazide Group
Class-level inference
β-hematin inhibition IC50 0.64 µM reported for an elaborated 7-chloroquinoline-thiazoleacetic hydrazide derivative.
Class-level scaffold potential; no direct activity data for this building block
Requires derivative synthesis and screening
Medicinal Chemistry Synthetic Methodology Building Blocks

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Applications


Building Block for 7-Chloroquinoline-Thioether Derivatives

The primary and only evidence-supported application for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is as a synthetic intermediate. Research demonstrates that related 7-chloroquinoline-thioether scaffolds can be elaborated into compounds with antimalarial and anticancer properties [REFS-1, REFS-2]. This compound's acetohydrazide group offers a specific reactive handle for further derivatization, such as forming hydrazones, which differentiates it from the corresponding carboxylic acid .

Purity-Guided Chemical Procurement

For researchers requiring this specific building block, procurement is guided by the available quantitative specifications. The compound is offered by multiple vendors with documented purities ranging from 95% to 98% and a consistent melting point of 213-216 °C [REFS-4, REFS-5]. This allows for informed selection based on the purity requirements of the intended synthetic protocol.

Application
Selection Property
Validation Focus
7-Chloroquinoline-thioether derivative synthesis
Acetohydrazide reactive handle
Hydrazone formation, scaffold derivatization efficiency
Purity-guided chemical procurement
Purity specification grade
Vendor purity verification, melting point confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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